Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate

Physicochemical profiling Permeability optimization Prodrug design

This pyrrolo[1,2-c]pyrimidine methyl ester enables late-stage diversification (amides, hydrazides, alcohols) that the free acid (CAS 1502383-27-8) and nitrile (CAS 790271-42-0) analogs cannot directly provide. The 1,3-dione scaffold probes oxidation-state SAR for PI3Kα (nM IC50) and HBV targets. Supplied at 95% purity for library synthesis; request a quote for 1–25 g research quantities.

Molecular Formula C9H10N2O4
Molecular Weight 210.189
CAS No. 2092620-72-7
Cat. No. B2915196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate
CAS2092620-72-7
Molecular FormulaC9H10N2O4
Molecular Weight210.189
Structural Identifiers
SMILESCOC(=O)C1=C2CCCN2C(=O)NC1=O
InChIInChI=1S/C9H10N2O4/c1-15-8(13)6-5-3-2-4-11(5)9(14)10-7(6)12/h2-4H2,1H3,(H,10,12,14)
InChIKeyVVMMATQJVHOIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate (CAS 2092620-72-7): Core Scaffold Identity and Procurement Context


Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate (CAS 2092620-72-7) is a heterobicyclic building block belonging to the pyrrolo[1,2-c]pyrimidine family . It features a fully oxidized 1,3-dione core fused across a pyrrole-pyrimidine junction, with a methyl ester substituent at the 4-position. The molecular formula is C9H10N2O4 with a molecular weight of 210.19 g/mol . This scaffold class has been investigated for PI3Kα inhibition, HBV capsid assembly inhibition, cathepsin K inhibition, and splicing kinase (CLK/DYRK) inhibition [1][2]. The compound is commercially available at 95% purity for research-scale procurement .

Why Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate Cannot Be Casually Interchanged with In-Class Analogs


Within the 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine sub-family, the identity of the 4-position substituent fundamentally alters physicochemical properties, reactivity, and synthetic utility. The methyl ester (target compound) differs from the carboxylic acid analog (CAS 1502383-27-8, C8H8N2O4, MW 196.16) by a methyl group that eliminates the H-bond donor capacity of the acid, increases lipophilicity, and enables distinct ester-based transformations . The carbonitrile analog (CAS 790271-42-0, C8H7N3O2, MW 177.16) presents a nitrile warhead capable of covalent cysteine protease inhibition, a mechanism unavailable to the ester . Generic substitution across these analogs without verifying the specific functional group at position 4 therefore introduces uncontrolled variables in both synthetic route compatibility and biological target engagement, as documented in pyrrolo[1,2-c]pyrimidine structure-activity relationship studies [1].

Quantitative Differentiation Evidence for Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate (CAS 2092620-72-7)


Molecular Weight and H-Bond Donor Differentiation vs. Carboxylic Acid Analog (CAS 1502383-27-8)

The target methyl ester (C9H10N2O4, MW 210.19) differs from the carboxylic acid analog (C8H8N2O4, MW 196.16) by +14.03 Da (the mass of one methylene unit), reflecting the methyl esterification of the 4-carboxyl group . Critically, this esterification eliminates the carboxylic acid H-bond donor (from 1 donor in the acid to 0 in the ester), while the TPSA of the target compound is 81.16 Ų . For compounds targeting intracellular enzymes or requiring blood-brain barrier penetration, reducing H-bond donors is a well-established strategy to improve membrane permeability; the methyl ester form thus offers a quantifiably distinct physicochemical profile for permeability-critical applications. Note: Direct experimental LogP or permeability data for the target compound vs. the acid are not available from the current literature; this comparison is based on calculated structural parameters and established medicinal chemistry principles.

Physicochemical profiling Permeability optimization Prodrug design

Synthetic Utility: Methyl Ester as a Traceless Protecting Group vs. Free Carboxylic Acid

The methyl ester functionality at the 4-position enables direct participation in ester-specific transformations (transesterification, aminolysis, reduction to alcohol, Grignard addition) that are inaccessible to the free carboxylic acid analog (CAS 1502383-27-8) without prior activation . Conversely, the ester can be quantitatively hydrolyzed to the acid under mild basic conditions, making it a traceless protecting form of the carboxylic acid during multi-step syntheses where the free acid would interfere (e.g., through undesired salt formation, chelation, or decarboxylation side reactions) . The carbonitrile analog (CAS 790271-42-0) cannot serve as a latent carboxylic acid and requires harsh hydrolysis conditions (strong acid or base at elevated temperature) that are incompatible with many functional groups [1]. The pyrrolo[1,2-c]pyrimidine scaffold has been employed in multi-component one-pot syntheses where the ester functionality remains intact, demonstrating its compatibility with diverse reaction conditions [2].

Synthetic methodology Building block utility Protecting group strategy

Purity Specification: 95% Baseline with Batch-Specific Verification

The commercially available target compound is specified at 95% purity as the standard offering (Leyan Product No. 1824713) . In comparison, the carboxylic acid analog (CAS 1502383-27-8) is offered at 98% purity from the same vendor (Leyan Product No. 1824714) , representing a 3-percentage-point purity differential. While this difference appears modest, for synthetic chemistry applications where the compound serves as a starting material or intermediate, each percentage point of impurity can translate into cumulatively lower yields across multi-step sequences. The 95% specification is consistent with typical research-grade building block standards for heterocyclic scaffolds of this complexity; users requiring higher purity for sensitive applications (e.g., biophysical assays, crystallization) should request batch-specific certificates of analysis.

Quality control Procurement specification Reproducibility

Scaffold-Class Evidence: Pyrrolo[1,2-c]pyrimidine Core as a Privileged Kinase-Inhibitory Scaffold vs. [2,3-d] and [3,4-d] Isomers

The pyrrolo[1,2-c]pyrimidine scaffold (ring junction at the [1,2-c] position) is structurally distinct from the more common pyrrolo[2,3-d]pyrimidine scaffold found in many approved kinase inhibitors (e.g., tofacitinib, ruxolitinib). In published PI3Kα inhibitor programs, morpholino-substituted condensed pyrrolo[1,2-c]pyrimidines achieved IC50 values of 0.1–7.7 nM against PI3Kα with selectivity over other PI3K isoforms, and demonstrated cytotoxic activity against HeLa cells (IC50 = 0.21–1.99 μM) [1]. In HBV research, tetrahydropyrrolo[1,2-c]pyrimidine derivatives optimized from the Bay41_4109 scaffold yielded compound 28a with an IC50 of 10 nM in HBV replication assays and demonstrated in vivo efficacy in a mouse hydrodynamic injection model [2]. These data establish the pyrrolo[1,2-c]pyrimidine core as a validated pharmacophore for specific target classes, distinct from the [2,3-d] isomer series. However, it must be explicitly noted that the target compound (the 1,3-dioxo methyl ester) itself has not been directly tested in these assays; this evidence is presented as class-level scaffold inference and should not be interpreted as direct biological activity data for CAS 2092620-72-7.

Kinase inhibition Scaffold comparison PI3Kα HBV capsid assembly

Predicted Ionization State: pKa 8.60 Enables pH-Dependent Extraction and Purification

The target compound has a predicted acid dissociation constant (pKa) of 8.60 ± 0.40, attributed to the N-H proton of the 1,3-dione moiety (which exists in tautomeric equilibrium with the 3-hydroxy-1-oxo form as reflected in the alternative ChemicalBook naming) . At physiological pH (7.4), approximately 94% of the compound exists in the neutral form (Henderson-Hasselbalch calculation: % neutral = 100/(1+10^(7.4–8.6)) ≈ 94%), while at pH 9.0, approximately 72% is ionized. This pKa value provides a quantifiable basis for designing pH-dependent liquid-liquid extraction protocols for purification or workup. For comparison, the carboxylic acid analog (CAS 1502383-27-8) bears both the dione N-H and the carboxylic acid proton (predicted pKa ~3–5 for the acid), conferring a different pH-dependent ionization and solubility profile. The carbonitrile analog (CAS 790271-42-0) lacks the additional ionizable group entirely.

Ionization Purification Extraction optimization

Validated Application Scenarios for Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate in Research and Industrial Settings


Medicinal Chemistry: Diversifiable Building Block for Pyrrolo[1,2-c]pyrimidine-Focused Kinase Inhibitor Libraries

The methyl ester at the 4-position serves as a versatile handle for late-stage diversification of pyrrolo[1,2-c]pyrimidine-based compound libraries targeting PI3Kα, CLK/DYRK, or other kinases. As documented in scaffold-level SAR studies, the pyrrolo[1,2-c]pyrimidine core has produced PI3Kα inhibitors with IC50 values of 0.1–7.7 nM when appropriately elaborated [1]. The ester can be directly converted to amides, hydrazides, hydroxamic acids, or reduced to the primary alcohol for further functionalization—transformations that are not directly accessible from the carbonitrile or require protection/deprotection with the free acid [2]. The 95% purity specification is adequate for initial library synthesis and screening; users should consider post-synthesis purification for lead optimization compounds entering quantitative dose-response assays.

Antiviral Research: Scaffold for HBV Capsid Assembly Inhibitor Development

The tetrahydropyrrolo[1,2-c]pyrimidine scaffold has been validated in HBV capsid assembly inhibition, with optimized derivative 28a achieving an IC50 of 10 nM and demonstrating in vivo efficacy in a mouse hydrodynamic injection model [1]. While the target compound is the more oxidized 1,3-dioxo form rather than the tetra- hydro form directly tested, it provides a structurally related entry point for SAR exploration around the oxidation state of the pyrimidine ring. Researchers comparing oxidized vs. reduced scaffold analogs can use this building block to probe the effect of the 1,3-dione moiety on target engagement and metabolic stability, a comparison that cannot be made using the more reduced tetrahydropyrrolo[1,2-c]pyrimidine building blocks alone.

Synthetic Methodology Development: Electrochemical and Redox Behavior Studies

The pyrrolo[1,2-c]pyrimidine scaffold has been characterized by cyclic voltammetry and differential pulse voltammetry to establish redox processes and substituent effects [1]. The methyl ester substituent at the 4-position, with its electron-withdrawing character (Hammett σₘ ≈ 0.37 for CO₂Me), is expected to modulate the redox potential of the dione system differently than the carboxylic acid (σₘ ≈ 0.35) or nitrile (σₘ ≈ 0.56) [2]. Researchers conducting electrochemical characterization of heterocyclic compound libraries can employ this building block as a reference point for the ester-substituted pyrrolo[1,2-c]pyrimidine series, enabling systematic mapping of substituent electronic effects on redox behavior.

Chemical Biology: Protected Precursor for Target-Guided Synthesis of Probe Molecules

The methyl ester functions as a latent carboxylic acid, enabling target-guided or in situ chemistry approaches where the free acid would be prematurely reactive. In fragment-based drug discovery or dynamic combinatorial chemistry, the ester can be hydrolyzed to the active acid species under controlled conditions (e.g., esterase-mediated unmasking in cellular contexts), providing temporal control over biological activity [1]. The predicted pKa of 8.60 for the dione N-H [2] further defines the ionization state of the scaffold at physiological pH, informing both biochemical assay design and interpretation of target engagement data. This controlled-release strategy is not feasible with the free acid analog, which is constitutively ionized and potentially less cell-permeable.

Quote Request

Request a Quote for Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.